

Predicted Biological Activity of 2-(Dedimethyldeamino)deethyl Denaverine: A Technical Whitepaper

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Compound of Interest

Compound Name: 2-(Dedimethyldeamino)deethyl
Denaverine

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Abstract

This technical whitepaper provides a comprehensive analysis of the predicted biological activity of the novel compound, **2-(Dedimethyldeamino)deethyl Denaverine**. As this molecule is not currently described in scientific literature, this report leverages established structure-activity relationships (SAR) of its parent compound, Denaverine, and related pharmacophores to forecast its potential pharmacological profile. Denaverine is a known antispasmodic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic effects. The structural modifications in **2-(Dedimethyldeamino)deethyl Denaverine**—specifically the removal of the terminal dimethylamino group and the ethyl moiety from the 2-ethylbutoxy side chain—are predicted to significantly alter its biological activities. This paper will explore these anticipated changes, present in silico predictions of its physicochemical and ADMET properties, and propose detailed experimental protocols for the empirical validation of these predictions.

Introduction to Denaverine

Denaverine is an antispasmodic drug utilized in both human and veterinary medicine to alleviate muscle spasms.^[1] Its therapeutic effect stems from a dual mechanism of action: the

inhibition of phosphodiesterase enzymes and the blockade of muscarinic acetylcholine receptors.[1] This multifaceted activity allows for effective relaxation of smooth muscle. Understanding the contribution of different structural motifs of Denaverine to each of these activities is crucial for predicting the pharmacological profile of its analogs.

Predicted Biological Activity of 2-(Dedimethyldeamino)deethyl Denaverine

The chemical structure of **2-(Dedimethyldeamino)deethyl Denaverine** is characterized by two key modifications compared to the parent Denaverine molecule:

- Removal of the terminal dimethylamino group: This modification is expected to have a profound impact on the compound's anticholinergic activity.
- Removal of an ethyl group from the 2-ethylbutoxy side chain to form a butoxy group: This alteration is likely to influence the compound's phosphodiesterase inhibitory activity.

Predicted Anticholinergic Activity: A Significant Reduction

The N,N-dialkylaminoethyl ester moiety is a common pharmacophore in many anticholinergic drugs. The tertiary amine in Denaverine is crucial for its binding to muscarinic receptors. Structure-activity relationship studies of cholinergic and anticholinergic agents consistently demonstrate that a quaternary or tertiary amino group is essential for significant anticholinergic activity.[2][3] The protonated tertiary amine forms a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

The absence of the dimethylamino group in **2-(Dedimethyldeamino)deethyl Denaverine** eliminates the potential for this critical ionic interaction. Consequently, a significant reduction or complete abolishment of its anticholinergic activity is predicted. While the core benzilate-like structure may retain some minimal affinity for muscarinic receptors, it is unlikely to be a potent antagonist.

Predicted Phosphodiesterase (PDE) Inhibitory Activity: Potential for Retained or Modified Activity

Denaverine's PDE inhibitory action is attributed to its papaverine-like structure.[4] Papaverine and its analogs are known to inhibit PDEs, with their potency being influenced by factors such as hydrophobicity and steric bulk of the alkoxy side chains.[4]

The modification of the 2-ethylbutoxy group in Denaverine to a butoxy group in the analog represents a reduction in both size and hydrophobicity. The impact of this change on PDE inhibitory activity is not straightforward to predict without experimental data. It is possible that:

- Activity is retained: The butoxy group may still provide sufficient hydrophobic interaction within the active site of the PDE enzyme to maintain inhibitory activity.
- Activity is moderately reduced: The smaller butoxy group might lead to a less optimal fit in the hydrophobic pocket of the enzyme, resulting in decreased potency.
- Selectivity is altered: Different PDE isozymes have varying active site topographies. The change in the side chain could potentially alter the selectivity profile of the compound for different PDE families.

Therefore, while a complete loss of PDE inhibitory activity is not anticipated, a modulation of potency and/or selectivity is a strong possibility.

In Silico Physicochemical and ADMET Profile

To provide a more quantitative prediction of the drug-like properties of 2-

(Dedimethyldeamino)deethyl Denaverine, its physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile were predicted using the SwissADME web tool.[1][5][6][7] For comparison, the same parameters were also calculated for the parent compound, Denaverine.

Property	Predicted Value for Denaverine	Predicted Value for 2-(Dedimethyldeamino)deethyl Denaverine
Physicochemical Properties		
Molecular Formula	C24H33NO3	C18H20O3
Molecular Weight	383.53 g/mol	284.35 g/mol
LogP (Consensus)	4.68	3.85
Water Solubility (LogS)	-4.83	-4.01
Pharmacokinetics		
GI Absorption	High	High
BBB Permeant	Yes	Yes
P-gp Substrate	Yes	No
CYP1A2 inhibitor	Yes	Yes
CYP2C19 inhibitor	Yes	Yes
CYP2C9 inhibitor	Yes	Yes
CYP2D6 inhibitor	Yes	Yes
CYP3A4 inhibitor	Yes	Yes
Drug-likeness		
Lipinski Violations	0	0
Bioavailability Score	0.55	0.55
Medicinal Chemistry		
PAINS Alerts	0	0

Data generated using the SwissADME web tool.

The in silico analysis suggests that **2-(Dedimethyldeamino)deethyl Denaverine** possesses favorable drug-like properties, with no violations of Lipinski's rule of five and a good predicted oral bioavailability. The removal of the dimethylamino group is predicted to make the compound less lipophilic (lower LogP) and more water-soluble (higher LogS). A notable prediction is the loss of P-glycoprotein (P-gp) substrate activity, which could have implications for its distribution and elimination.

Proposed Experimental Protocols

To empirically validate the predicted biological activities, the following experimental protocols are proposed.

In Vitro Phosphodiesterase Inhibition Assay

This assay will determine the inhibitory activity of **2-(Dedimethyldeamino)deethyl Denaverine** against a panel of phosphodiesterase enzymes.

Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by a PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is quantified.

Materials:

- Recombinant human PDE enzymes (e.g., PDE1-11)
- cAMP and cGMP substrates
- **2-(Dedimethyldeamino)deethyl Denaverine** and Denaverine (as a positive control)
- Assay buffer (e.g., Tris-HCl, MgCl₂)
- Detection reagents (e.g., luminescence-based or fluorescence-based kits like PDE-Glo™)[8]
[9]
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound and Denaverine.
- In a microplate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.
- Initiate the reaction by adding the cyclic nucleotide substrate.
- Incubate at 37°C for a specified time.
- Stop the reaction using a stop solution provided in the assay kit.
- Add the detection reagents according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Muscarinic Receptor Binding Assay

This assay will assess the affinity of **2-(Dedimethyldeamino)deethyl Denaverine** for muscarinic acetylcholine receptors.

Principle: A radioligand binding assay will be used to measure the displacement of a known high-affinity muscarinic receptor radioligand by the test compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
- Radioligand (e.g., [3H]-N-methylscopolamine)
- **2-(Dedimethyldeamino)deethyl Denaverine** and Denaverine (as a positive control)
- Atropine (as a reference antagonist)
- Binding buffer (e.g., PBS)
- Glass fiber filters

- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound, Denaverine, and atropine.
- In a microplate, incubate the cell membranes with the radioligand and the test compound or vehicle control.
- Incubate at room temperature to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the K_i value for each compound.

Visualizations

Signaling Pathways

Caption: Predicted impact on cholinergic and PDE signaling pathways.

Experimental Workflow

Caption: Workflow for proposed in vitro biological assays.

Conclusion

Based on established structure-activity relationships, **2-(Dedimethyldeamino)deethyl Denaverine** is predicted to be a compound with a significantly different pharmacological profile compared to its parent, Denaverine. The most prominent predicted change is a substantial loss

of anticholinergic activity due to the removal of the essential dimethylamino group. In contrast, it is likely to retain phosphodiesterase inhibitory activity, although its potency and selectivity may be altered. In silico predictions suggest that the compound possesses favorable drug-like physicochemical and pharmacokinetic properties. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. Further investigation of this and related analogs could lead to the development of more selective phosphodiesterase inhibitors with reduced anticholinergic side effects.

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